Azepane vs. Piperidine Ring Expansion: σ1 Receptor Affinity and Selectivity Enhancement (Class-Level Inference)
In a spirocyclic ligand series where the only structural variable was the cyclic amine ring size, expansion from a piperidine (six-membered) to an azepane (seven-membered) ring increased σ1 receptor affinity from Ki = 1.2 nM to Ki = 0.42 nM (approximately 2.9-fold improvement) and increased selectivity over the σ2 receptor from 45-fold to 150-fold [1]. While this specific comparison was performed on a spirocyclic tetrahydropyran scaffold rather than on the aryl thioether ethanone series directly, the ring-size-dependent conformational effect is a property of the azepane ring itself, supporting the inference that 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one may exhibit differentiated target engagement relative to its piperidine analog 1-{[(4-bromophenyl)thio]acetyl}piperidine .
| Evidence Dimension | σ1 receptor binding affinity (Ki) and σ1/σ2 selectivity ratio as a function of cyclic amine ring size |
|---|---|
| Target Compound Data | No direct σ1 data available for this specific compound; azepane ring class shows Ki = 0.42 nM for spirocyclic ligand 23a |
| Comparator Or Baseline | Piperidine analog (spirocyclic ligand 5a): Ki = 1.2 nM; σ1/σ2 selectivity = 45-fold |
| Quantified Difference | Azepane ring: ~2.9-fold higher affinity; ~3.3-fold higher σ1/σ2 selectivity |
| Conditions | Radioligand binding assay; spirocyclic σ1 receptor ligands with tetrahydropyran scaffold; European Journal of Medicinal Chemistry 2025 |
Why This Matters
For procurement decisions targeting σ receptor or related CNS programs, an azepane-containing scaffold may reduce the concentration required for target engagement and offer a wider selectivity window compared to piperidine analogs, directly impacting assay sensitivity and specificity.
- [1] Winge, T.; Schepmann, D.; Schmidt, J.; Wünsch, B. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 2025, 281, 117002. View Source
